Cas no 1806038-46-9 (2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde
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- Inchi: 1S/C8H5F4NO3/c9-1-5-7(16-8(10,11)12)4(3-14)6(15)2-13-5/h2-3,15H,1H2
- InChI Key: RSZFDJWTDQTUGS-UHFFFAOYSA-N
- SMILES: FCC1C(=C(C=O)C(=CN=1)O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 248
- XLogP3: 1.9
- Topological Polar Surface Area: 59.4
2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092577-1g |
2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde |
1806038-46-9 | 97% | 1g |
$1,579.40 | 2022-04-01 |
2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde
Introduction to 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1806038-46-9)
2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1806038-46-9) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a fluoromethyl group, a hydroxy group, and a trifluoromethoxy substituent, offers a promising platform for the development of new therapeutic agents.
The molecular structure of 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde is particularly noteworthy due to its potential to modulate various biological targets. The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the hydroxy and trifluoromethoxy groups contribute to its reactivity and binding affinity. These properties make it an attractive candidate for drug discovery and development.
Recent studies have highlighted the multifaceted applications of 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potential as a potent inhibitor of specific enzymes involved in cancer progression. The compound's ability to selectively target these enzymes without affecting other cellular processes makes it a promising lead for anticancer drug development.
In addition to its anticancer properties, 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde has shown promise in the treatment of neurological disorders. Studies conducted at leading research institutions have indicated that this compound can effectively modulate neurotransmitter systems, potentially offering new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde has been optimized through various methodologies, ensuring high yields and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metallation, have been employed to achieve efficient and scalable production processes. These advancements have facilitated the availability of this compound for further research and development.
The pharmacokinetic profile of 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde has also been extensively studied. Preclinical data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for both oral and parenteral administration. Its low toxicity and high therapeutic index further enhance its potential as a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde in various therapeutic indications. Early results from phase I trials have shown promising outcomes, with patients demonstrating good tolerability and significant improvements in targeted biomarkers. These findings have paved the way for more advanced clinical studies to explore its full therapeutic potential.
In conclusion, 2-(Fluoromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1806038-46-9) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and multifaceted biological activities make it a valuable tool for researchers and pharmaceutical companies alike. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play a crucial role in the development of innovative therapeutic solutions for a wide range of diseases.
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